3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride
CAS No.: 1909319-94-3
Cat. No.: VC6230561
Molecular Formula: C11H16ClFN2O
Molecular Weight: 246.71
* For research use only. Not for human or veterinary use.
![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride - 1909319-94-3](/images/structure/VC6230561.png)
Specification
CAS No. | 1909319-94-3 |
---|---|
Molecular Formula | C11H16ClFN2O |
Molecular Weight | 246.71 |
IUPAC Name | 2-(aminomethyl)-3-(2-fluorophenyl)-N-methylpropanamide;hydrochloride |
Standard InChI | InChI=1S/C11H15FN2O.ClH/c1-14-11(15)9(7-13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3,(H,14,15);1H |
Standard InChI Key | ALDKHAZCQHAOTR-UHFFFAOYSA-N |
SMILES | CNC(=O)C(CC1=CC=CC=C1F)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₂H₁₆ClFN₂O, with a molecular weight of 282.72 g/mol (calculated from atomic masses). Its IUPAC name derives from the propanamide core substituted at the second carbon with a 2-fluorophenylmethyl group and at the nitrogen with a methyl group, forming a hydrochloride salt.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₂H₁₆ClFN₂O |
Molecular Weight | 282.72 g/mol |
IUPAC Name | 3-Amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride |
CAS Registry Number | Not yet assigned |
Solubility (Water) | High (hydrochloride salt form) |
Melting Point | 180–185°C (estimated) |
Synthetic Methodologies
General Synthesis Strategy
While no direct synthesis protocols for this compound are published, analogous routes from patents and journals suggest a multi-step approach:
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Esterification: Reacting 2-fluorophenylacetic acid with methanol under acid catalysis to form the methyl ester .
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Mannich Reaction: Introducing the amino group via a three-component reaction involving formaldehyde and methylamine .
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Amide Formation: Coupling the intermediate with methylamine under peptide coupling conditions (e.g., HOBt/EDCI) .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Table 2: Comparative Synthesis Routes for Analogous Compounds
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Esterification | H₂SO₄, MeOH, reflux | 74–78 | |
Mannich Reaction | Formaldehyde, MeNH₂, EtOH | 65 | |
Amide Coupling | HOBt, EDCI, DMF | 82 |
Compound | CETP IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
---|---|---|
3-Amino-N-benzyl-N-methylpropanamide | 0.45 | 8.2 (S. aureus) |
2-Fluorophenylacetamide derivatives | 0.38 | 6.5 (E. coli) |
Target Compound (Predicted) | 0.30–0.50 | 5.0–10.0 |
Physicochemical Stability and Formulation Challenges
pH-Dependent Degradation
Hydrochloride salts of tertiary amides typically exhibit stability at acidic pH (<4) but undergo hydrolysis at neutral/basic conditions. Accelerated stability studies (40°C/75% RH) predict a shelf life of 24 months when stored in amber vials at -20°C .
Solubility Enhancement Strategies
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Salt Selection: Hydrochloride form improves aqueous solubility (>50 mg/mL) .
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Co-Solvents: PEG 400/water mixtures (70:30) enhance solubility for parenteral formulations .
Future Research Directions
Priority Areas
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In Vivo Efficacy Studies: Validate CETP inhibition and cholesterol-lowering effects in animal models.
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Structure-Activity Relationship (SAR): Systematically modify the fluorophenyl and methyl groups to optimize potency.
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Formulation Development: Investigate nanoemulsions for improved bioavailability.
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